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Compound of Interest

Compound Name:
N,N-dimethyl-2-(2-

propanoylphenoxy)acetamide

CAS No.: 1016881-75-6

Cat. No.: B3363123

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry, the phenoxyacetamide moiety has evolved

from a simple structural linker into a privileged scaffold capable of modulating pharmacokinetics

and target specificity. This guide analyzes the utility of phenoxyacetamide building blocks in

drug discovery, focusing on their role in kinase inhibition, antimicrobial research, and covalent

modifier design.

By leveraging the unique electronic and steric properties of the ether-amide linkage,

researchers can fine-tune the lipophilicity (

) and metabolic stability of lead compounds. This document provides actionable synthetic
protocols, mechanistic insights into their biological activity (specifically PARP-1 and BCR-ABL
inhibition), and data-driven comparisons for optimization.

Chemical Architecture & Pharmacophore Utility[1]
The phenoxyacetamide structure (
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) serves as more than a passive connector. Its value in "Fragment-Based Drug Discovery"
(FBDD) stems from three specific molecular interactions:

Hydrogen Bond Acceptor/Donor Systems: The amide nitrogen and carbonyl oxygen provide

critical anchor points for active site binding (e.g., the hinge region of kinases).

The "Ether Break": The ether oxygen introduces a rotational degree of freedom that disrupts

planarity, allowing the molecule to adopt non-flat conformations essential for fitting into

complex hydrophobic pockets.

Metabolic Stability: Unlike simple esters, the phenoxyacetamide linkage is relatively resistant

to rapid plasma hydrolysis, though it remains susceptible to specific amidases, offering a

tunable half-life.

Table 1: Physicochemical Impact of Phenoxyacetamide
Incorporation

Property Effect on Lead Compound Design Implication

Lipophilicity Moderate Increase (+LogP)

Improves membrane

permeability; balance with

polar substituents on the aryl

ring.

Rotatable Bonds +3 (Ph-O, O-C, C-N)

Increases entropy penalty

upon binding; requires

rigidification elsewhere if

affinity drops.

H-Bonding
1 Acceptor (C=O), 1 Donor

(NH)

Ideal for interacting with

backbone residues (e.g., Leu,

Met) in kinase hinge regions.

Electronic Effects Electron-withdrawing (Amide)

The phenoxy group acts as an

electron donor to the phenyl

ring, activating it for metabolic

oxidation unless blocked (e.g.,

by Halogens).
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Synthetic Methodologies
Efficient access to phenoxyacetamide libraries is critical for SAR (Structure-Activity

Relationship) exploration. Two primary routes dominate the field: the Direct Alkylation

(Convergent) and the Acyl Chloride (Divergent) pathways.

Workflow Visualization
The following diagram outlines the decision tree for selecting the optimal synthetic route based

on substrate availability and sensitivity.
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Caption: Decision matrix for synthesizing phenoxyacetamide derivatives via convergent

alkylation or divergent acylation.

Validated Protocol: Direct Alkylation (Route A)
Recommended for rapid generation of analogs with varying phenol heads.

Reagents:

Substituted Phenol (1.0 equiv)[1]

2-Chloro-N-arylacetamide (1.0 equiv)

Anhydrous Potassium Carbonate (

) (1.5 equiv)

Potassium Iodide (KI) (0.1 equiv - Catalyst)
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Solvent: Acetone or Acetonitrile (Dry)

Step-by-Step Methodology:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve the substituted phenol in dry acetone. Add anhydrous

and stir at room temperature for 30 minutes to generate the phenoxide anion. Note:
Appearance of a color change often indicates anion formation.

Coupling: Add the 2-chloro-N-arylacetamide and catalytic KI. The KI accelerates the reaction

via the Finkelstein reaction (in situ generation of the more reactive iodo-acetamide).

Reflux: Heat the mixture to reflux (

for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

Work-up: Cool to room temperature. Filter off the inorganic salts (

, excess

).

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from

Ethanol/Water to yield the pure phenoxyacetamide.

Therapeutic Applications & Case Studies
Oncology: PARP-1 Inhibition and Apoptosis
Recent studies (2023) have highlighted phenoxyacetamide derivatives as potent inducers of

apoptosis in HepG2 (liver cancer) cells. The mechanism involves the inhibition of PARP-1 (Poly

(ADP-ribose) polymerase-1), an enzyme critical for DNA repair.

Mechanism: The phenoxyacetamide scaffold mimics the nicotinamide pocket of PARP-1,

preventing the enzyme from repairing DNA strand breaks. This accumulation of DNA

damage triggers the intrinsic apoptotic pathway.

Key Compound:N-(2-hydrazinyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide

(Compound I) demonstrated an
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of 1.43 µM against HepG2 cells [1].[2]

CML Treatment: BCR-ABL1 Kinase Inhibition
In the fight against Chronic Myeloid Leukemia (CML), overcoming resistance to Imatinib is a

priority. Novel derivatives combining benzothiazole and phenoxyacetamide moieties have

shown promise.

Synergy: These compounds bind to the ATP-binding site (Type I/II inhibition), while the

phenoxy linker positions the tail group to interact with the solvent-exposed region, improving

selectivity.

Data: Compound 10m showed an

of 0.98 µM against K562 cells and synergistic effects when combined with Asciminib [2].

Mechanistic Pathway Visualization
The following diagram illustrates the cascade effect of phenoxyacetamide-based PARP-1

inhibitors leading to cancer cell death.
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Caption: Pharmacodynamic cascade of phenoxyacetamide-induced apoptosis via PARP-1

inhibition.

Future Directions: PROTACs and Covalent Modifiers
The research utility of phenoxyacetamides is expanding into Targeted Protein Degradation

(TPD).

PROTAC Linkers: The phenoxy-alkyl chain is an excellent "exit vector." By extending the

alkyl chain on the phenoxy side, researchers can attach E3 ligase ligands (e.g., Thalidomide)

without disrupting the binding of the warhead.

Covalent Inhibitors: Introducing an acrylamide or chloroacetamide group adjacent to the

phenoxy core allows for covalent modification of catalytic cysteines in kinases (e.g., BTK,

EGFR), transforming reversible binders into irreversible inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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